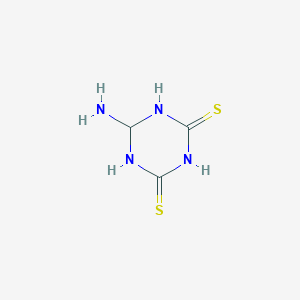
6-Amino-1,3,5-triazinane-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3,5-triazinane-2,4-dithione is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3,5-triazinane-2,4-dithione typically involves the reaction of thiourea with formaldehyde and ammonia. This reaction proceeds through a cyclization process, forming the triazine ring with dithione functionalities. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thioethers. These products have significant applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
6-Amino-1,3,5-triazinane-2,4-dithione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the production of polymers, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dithione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-1,3,5-triazine-2,4-dithione
- 1,3,5-Triazine-2,4-dithione
- 6-Amino-1,3,5-triazine-2,4-diol
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dithione is unique due to its specific arrangement of nitrogen and sulfur atoms within the triazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C3H6N4S2 |
|---|---|
Peso molecular |
162.2 g/mol |
Nombre IUPAC |
6-amino-1,3,5-triazinane-2,4-dithione |
InChI |
InChI=1S/C3H6N4S2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
Clave InChI |
NHWUDRHXQBRJGE-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(=S)NC(=S)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)

![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)


![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
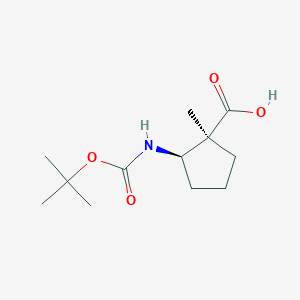
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
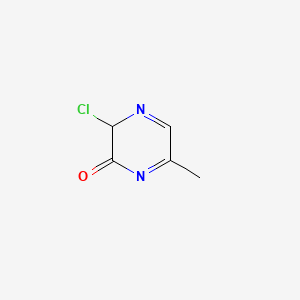
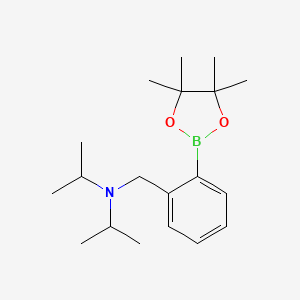
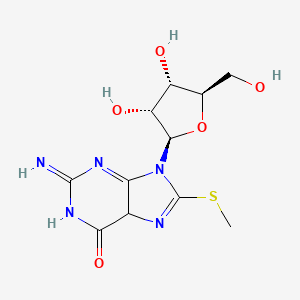
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
